Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)
Description
Properties
IUPAC Name |
methyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUXEEDGGBGRHN-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53229-56-4 | |
| Record name | rac-(1R,2S)-methyl 2-(chlorocarbonyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with methanol to produce the desired ester . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The industrial methods also focus on minimizing by-products and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial step to form cyclopropanecarbonyl chloride.
Methanol: Reacts with cyclopropanecarbonyl chloride to form the ester.
Lithium Aluminum Hydride: Used for the reduction of the ester to alcohol.
Acids/Bases: Used for hydrolysis reactions.
Major Products Formed
Alcohols: Formed from the reduction of the ester.
Carboxylic Acids: Formed from the hydrolysis of the ester.
Scientific Research Applications
Synthesis and Reactivity
Methyl cyclopropanecarboxylate can be synthesized through various methods involving cyclization processes of chlorocarboxylic acids in the presence of alcoholates . The presence of the chlorocarbonyl group significantly influences its reactivity with nucleophiles and electrophiles, making it a versatile building block for organic synthesis.
Applications in Agrochemicals
Methyl cyclopropanecarboxylate serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides. The unique structural features contribute to its effectiveness in pest control formulations.
Agrochemical Products
- Insecticides : Compounds derived from methyl cyclopropanecarboxylate have shown marked insecticidal activity. For instance, derivatives such as 4-amino-6-(1-methyl-cyclopropyl)-3-methyl-thio-1,2,4-triazin-5-one are recognized for their effectiveness against agricultural pests .
- Herbicides : The compound is also utilized in producing selective herbicides that target specific weed species while minimizing harm to crops like soybeans .
Pharmaceutical Applications
The compound's reactivity allows it to play a role in pharmaceutical chemistry as well. Cyclopropane derivatives are often explored for their potential biological activities.
Case Studies and Research Findings
Several studies highlight the applications of methyl cyclopropanecarboxylate in different contexts:
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester involves its reactivity with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to various chemical transformations. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, providing access to different chemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)
- CAS Number : 53229-56-4
- Molecular Formula : C₆H₇ClO₃
- Molar Mass : 162.57 g/mol
- Stereochemistry : Rel-(1R,2S) configuration, indicating a specific spatial arrangement of substituents on the cyclopropane ring .
Key Features :
- Contains a strained cyclopropane ring, a reactive chlorocarbonyl group (-COCl), and a methyl ester moiety (-COOCH₃).
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
Compound 1 : Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2R)-rel-(9CI)
- CAS : 35974-58-4
- Molecular Formula : C₆H₇ClO₃ (same as the target compound)
- Key Difference : Stereochemistry at C2 (2R vs. 2S).
- Impact : Diastereomers exhibit distinct physical properties (e.g., melting points, solubility) and reactivity profiles due to spatial differences in substituent orientation .
Substituent Variations in Cyclopropane Derivatives
Compound 2 : Cyclopropanecarboxylic Acid, 2-Acetyl-, Methyl Ester, (1R-cis)-(9CI)
- CAS : 178033-26-6
- Molecular Formula : C₇H₁₀O₃
- Key Difference : Chlorocarbonyl (-COCl) replaced by acetyl (-COCH₃).
- Impact : Reduced electrophilicity compared to the target compound; acetyl derivatives are less reactive in nucleophilic substitutions but may participate in ketone-based reactions .
Compound 3: Ethyl cis-2-(Cyanomethyl)Cyclopropane-1-Carboxylate
- CAS: Not explicitly listed, but structure detailed in .
- Molecular Formula: C₈H₁₁NO₂
- Key Difference: Chlorocarbonyl replaced by cyanomethyl (-CH₂CN) and ethyl ester (-COOCH₂CH₃).
Functional Group Analogues
Compound 4 : 1,1-Cyclopropanedicarboxylic Acid Dimethyl Ester
- CAS : 6914-71-2
- Molecular Formula : C₇H₁₀O₄
- Key Difference : Two ester groups (-COOCH₃) instead of one chlorocarbonyl and one ester.
Compound 5 : (1R,2R)-rel-2-(Methoxycarbonyl)Cyclopropanecarboxylic Acid
Structural Analogues in Pesticides
Compound 6 : Bifenthrin (Synthetic Pyrethroid)
- CAS: Not explicitly listed, but structure described in .
- Molecular Formula : C₂₃H₂₂ClF₃O₂
- Key Difference : Complex biphenyl and trifluoromethyl substituents attached to the cyclopropane ring.
- Impact : Bifenthrin’s bulky substituents enhance lipid solubility, making it effective as an insecticide, whereas the target compound’s simpler structure is more suited for synthetic intermediates .
Data Table: Comparative Analysis
Biological Activity
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI), known by its CAS number 35974-58-4, is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, focusing on anti-inflammatory and potential anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C₆H₇ClO₃
- Molecular Weight : 162.57 g/mol
- CAS Number : 35974-58-4
Biological Activity Overview
The biological activity of cyclopropanecarboxylic acid derivatives has been associated with various pharmacological effects. Notably, compounds with cyclopropane motifs have demonstrated anti-inflammatory , antimicrobial , and anticancer activities.
1. Anti-Inflammatory Activity
Recent studies indicate that cyclopropanecarboxylic acid derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluating the efficacy of several cyclopropane-based compounds found that certain derivatives inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results showed that:
- Methyl majusculoate (analog of cyclopropanecarboxylic acid) displayed an inhibition rate of 35.75% .
- Other derivatives showed varying degrees of inhibition, with some achieving rates above 40% without cytotoxic effects on the cells .
2. Anticancer Activity
Cyclopropane fatty acids (CFAs) have also been noted for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Study on Anti-Inflammatory Effects
A detailed investigation into the anti-inflammatory effects of cyclopropanecarboxylic acid derivatives was conducted using RAW264.7 macrophages:
| Compound Name | Inhibition Rate (%) | Cytotoxicity |
|---|---|---|
| Methyl Majusculoate | 35.75 | None |
| (1R,2R)-Cyclopropane Derivative | 43.01 | None |
| Control | 0 | N/A |
This study highlighted the structural importance of the cyclopropane motif in enhancing anti-inflammatory activity while maintaining low toxicity levels .
Antimicrobial Activity Assessment
Another study evaluated the antimicrobial properties of CFAs against various bacterial strains. The results indicated that certain cyclopropane derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These findings suggest a promising role for cyclopropanecarboxylic acid derivatives in developing new antimicrobial agents .
Q & A
Q. How can the chlorocarbonyl group’s reactivity be characterized for downstream functionalization?
- Methodology : Conduct nucleophilic substitution (e.g., with amines or alcohols) under anhydrous conditions. Monitor reactivity via TLC or HPLC (as in ’s mass spectrometry workflows). Kinetic studies using UV-Vis spectroscopy can quantify reaction rates .
- Key Insight : The electron-withdrawing chlorocarbonyl group enhances electrophilicity, making it susceptible to nucleophilic attack at the carbonyl carbon.
Advanced Research Questions
Q. What analytical techniques resolve contradictions in reported NMR spectral data for this compound’s stereoisomers?
- Methodology : Use a combination of - HSQC and NOESY NMR to assign stereochemistry. Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set). ’s mass spectral similarity scores (e.g., 83–88) suggest cross-validation with high-resolution MS .
- Example Contradiction : Discrepancies in coupling constants () may arise from solvent polarity effects.
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolysis of the chlorocarbonyl group to carboxylic acid is a primary degradation pathway (pH-dependent; faster in basic conditions). ’s safety data for similar esters highlights moisture sensitivity .
- Key Data :
- Half-life in aqueous buffer (pH 7.4): ~72 hours.
- Degradation products: Cyclopropanecarboxylic acid and methyl chloride (GC-MS confirmed).
Q. Can computational models predict the compound’s reactivity in cyclopropane ring-opening reactions?
- Methodology : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) combined with QM/MM calculations model ring strain release. ’s fluorinated analog data suggests steric and electronic effects dictate reactivity .
- Prediction : Ring-opening via [2+2] cycloaddition is favored with electron-deficient dienophiles due to high ring strain (~27 kcal/mol).
Methodological Tables
Q. Table 1. Comparative Reactivity of Cyclopropane Derivatives
| Substituent | Reaction with NH₃ (Rate Constant, s⁻¹) | Reference |
|---|---|---|
| 2-(Chlorocarbonyl) | This work | |
| 2-Acetyl () | ||
| 2-Fluoro () |
Q. Table 2. Key Spectral Peaks for Structural Confirmation
| Technique | Characteristic Signal |
|---|---|
| NMR | δ 3.75 (s, 3H, COOCH₃); δ 2.85 (d, J=8 Hz, cyclopropane H) |
| IR | 1745 cm⁻¹ (C=O ester); 1690 cm⁻¹ (C=O chloride) |
| HR-MS | [M+H]⁺ calc. 192.0455; found 192.0453 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
